1-Methyl-2-azaspiro[4.5]decan-3-one is a bicyclic compound characterized by its unique spirocyclic structure. This compound belongs to the class of azaspiro compounds, which are notable for their potential applications in medicinal chemistry and organic synthesis. The molecular formula of 1-Methyl-2-azaspiro[4.5]decan-3-one is CHNO, and it has a molecular weight of 167.25 g/mol. Its structure features a nitrogen atom incorporated into the spirocyclic framework, which contributes to its chemical reactivity and biological activity.
1-Methyl-2-azaspiro[4.5]decan-3-one can be synthesized from various precursors through multiple synthetic routes. The compound is classified under spirocyclic compounds, specifically azaspiro compounds due to the presence of nitrogen in its structure. It has been studied for its potential pharmaceutical applications, particularly in antiviral drug development and other therapeutic areas .
The synthesis of 1-Methyl-2-azaspiro[4.5]decan-3-one typically involves cyclization reactions that can be performed under controlled conditions. Common methods include:
The synthesis often requires specific reagents and conditions tailored to the desired product's characteristics. For instance, using continuous flow reactors in industrial settings can enhance yield and efficiency by maintaining consistent reaction conditions.
The molecular structure of 1-Methyl-2-azaspiro[4.5]decan-3-one consists of a spirocyclic framework where the nitrogen atom is part of the ring system. The canonical SMILES representation is CC1C2(CCCCC2)CC(=O)N1, indicating the arrangement of carbon atoms and functional groups within the molecule.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 167.25 g/mol |
IUPAC Name | 1-Methyl-2-azaspiro[4.5]decan-3-one |
InChI Key | JKQFJIDWZRIQSM-UHFFFAOYSA-N |
1-Methyl-2-azaspiro[4.5]decan-3-one can undergo several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used. Controlled temperatures and solvents are crucial to achieve desired transformations effectively .
The mechanism of action for 1-Methyl-2-azaspiro[4.5]decan-3-one is primarily related to its interactions with biological targets, particularly in antiviral activity. The structural features allow it to engage with specific receptors or enzymes that facilitate its therapeutic effects. Studies suggest that derivatives of azaspiro compounds exhibit significant antiviral properties, making them candidates for further research in drug development .
1-Methyl-2-azaspiro[4.5]decan-3-one is typically a solid at room temperature with specific melting points depending on purity and synthesis methods.
The compound exhibits typical reactivity associated with spirocyclic structures, including susceptibility to nucleophilic attacks due to the carbonyl group present in its structure.
Relevant data regarding solubility, stability under various conditions, and reactivity profiles are essential for practical applications in synthesis and pharmaceuticals.
The primary applications of 1-Methyl-2-azaspiro[4.5]decan-3-one lie in medicinal chemistry, particularly as a scaffold for developing antiviral agents and other therapeutic compounds. Its unique structural characteristics make it valuable in synthesizing novel drugs targeting various biological pathways.
The assembly of the 1-azaspiro[4.5]decan-3-one scaffold relies heavily on strategic cyclization methods. Dieckmann-type condensation remains a cornerstone, where diester precursors undergo intramolecular cyclization under basic conditions (e.g., sodium ethoxide), forming the spirocyclic lactam core with typical yields of 65–78% [6]. Alternatively, oxidative cyclization of olefinic precursors offers a complementary route; for example, D,L-pipecolic acid derivatives are transformed into 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one through iodolactonization, achieving moderate stereoselectivity [3]. Recent advances include microwave-assisted intramolecular aldol condensation, reducing reaction times from hours to minutes while improving yields by 15–20% compared to conventional heating [6]. Key challenges involve managing ring strain during spirojunction formation and suppressing diastereomer formation in non-symmetric systems.
Table 1: Cyclization Methods for Azaspiro[4.5]decan-3-one Core
Method | Precursor | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Dieckmann Condensation | Diethyl cyclohexane-1,1-diacetate | NaOEt, EtOH, reflux | 65–78 | High atom economy |
Oxidative Cyclization | Olefinic amino acids | I₂, K₂CO₃, CH₃CN | 55–70 | Stereocontrol via substrate |
Microwave-Assisted Aldol | Keto-ester derivatives | MW, 150°C, 20 min | 75–85 | Rapid reaction time |
Multi-step sequences leveraging Knoevenagel and Michael reactions enable precise functionalization of the spiro scaffold. In a representative approach, cyclohexanone reacts with malononitrile under Knoevenagel conditions (piperidine catalyst, ethanol, 80°C) to yield 2-(cyclohexylidene)malononitrile. This intermediate undergoes Michael addition with methyl acrylate, followed by lactamization to install the 3-oxo group [6]. Critical optimizations include:
Downstream processing of spiro-lactam intermediates relies on catalytic transformations:
Table 2: Hydrogenation & Hydrolysis Conditions for Intermediate Processing
Step | Reagent/Catalyst | Conditions | Conversion | Product Purity |
---|---|---|---|---|
Nitro Reduction | Pd/C (10%), H₂ | MeOH, 50 psi, 25°C, 4h | 92% | 98.5% (HPLC) |
Ester Hydrolysis | 6M HCl | 80°C, 6h | 95% | 97.8% (HPLC) |
N-Debenzylation | Pd(OH)₂/C, H₂ | EtOAc, 40 psi, 30°C, 3h | 88% | 99.1% (HPLC) |
Continuous flow systems address limitations of batch synthesis, particularly for exothermic or air-sensitive steps:
The amine-ketone cyclization strategy offers distinct advantages over classical methods:
Parameter | Amine-Ketone Cyclization | Traditional Alkylation |
---|---|---|
Reaction Steps | 3–4 steps | 5–7 steps |
Overall Yield | 45–52% | 25–35% |
Stereoselectivity | >90% trans isomer | <70% (requires chiral separation) |
Key Limitation | Requires anhydrous conditions | Poor functional group tolerance |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8